A Comprehensive Technical Guide to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol: Synthesis, Properties, and Therapeutic Potential
A Comprehensive Technical Guide to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its rigid, bicyclic core, comprised of a fused cyclohexene and isoxazole ring system, presents a unique three-dimensional scaffold for the development of novel therapeutic agents. The presence of a reactive hydroxymethyl group at the 3-position of the isoxazole ring further enhances its utility as a versatile synthetic intermediate, allowing for facile derivatization to explore structure-activity relationships (SAR). This guide provides an in-depth analysis of the physicochemical properties, synthesis, and burgeoning therapeutic applications of this important building block.
The isoxazole moiety itself is a well-established pharmacophore, present in a number of clinically approved drugs.[1] Its incorporation into a molecular framework can enhance biological activity, improve pharmacokinetic profiles, and reduce toxicity.[2] The tetrahydrobenzo[c]isoxazole scaffold, in particular, has emerged as a "privileged" structure in drug discovery, with derivatives showing promise in oncology and neurology.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is fundamental for its application in synthetic and medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| IUPAC Name | (4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanol | |
| CAS Number | 1363210-25-6 | Vendor Data |
Synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol
The synthesis of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is typically achieved through a two-step process: the formation of the core heterocyclic structure, 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.
Part 1: Synthesis of 4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-carboxylic acid
The formation of the isoxazole ring is a critical step. A common and effective method involves the cyclocondensation of a β-ketoester with hydroxylamine. In this case, ethyl 2-oxocyclohexanecarboxylate serves as the starting material.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). The sodium acetate acts as a base to liberate the free hydroxylamine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Isolation: The product, 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[2]
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction at reflux temperature.
-
Sodium Acetate as Base: A mild base is required to neutralize the HCl from hydroxylamine hydrochloride without causing unwanted side reactions.
-
Acidification: The carboxylic acid product is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate, enabling its isolation.
Part 2: Reduction to (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol
The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose.[4]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Dissolve 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with THF. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol.[5]
Causality of Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: LiAlH₄ reacts violently with water. Therefore, all glassware must be dry, and the reaction must be performed under an inert atmosphere to prevent decomposition of the reagent.
-
Excess LiAlH₄: An excess of the reducing agent is used to ensure the complete conversion of the carboxylic acid.
-
Controlled Addition at Low Temperature: The reaction is highly exothermic. Slow addition at 0 °C prevents the reaction from becoming uncontrollable.
-
Specific Quenching Procedure: The sequential addition of water, aqueous base, and water (Fieser workup) is a standard and safe method for decomposing LiAlH₄ and precipitating the aluminum salts in a form that is easy to filter.
Therapeutic Applications and Future Directions
The (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol scaffold is a cornerstone in the development of novel therapeutics, primarily in the fields of oncology and neurodegenerative diseases.
Anticancer Activity: HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[6] Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[7] The tetrahydrobenzo[c]isoxazole core has been identified as a key pharmacophore in a novel class of HSP90 inhibitors.[8]
Derivatives of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines.[7] These compounds bind to the ATP-binding pocket in the N-terminal domain of HSP90, competitively inhibiting its chaperone function.[9] This leads to the downstream degradation of key oncogenic proteins such as HER2, EGFR, and AKT, ultimately suppressing tumor growth.[6]
Potential in Neurodegenerative Diseases
The isoxazole scaffold is also being actively investigated for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3] The ability of small molecules to modulate multiple pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation, is a key strategy in the development of effective neuroprotective agents.[10]
Derivatives of the tetrahydrobenzo[c]isoxazole core have shown promise as neuroprotective agents in preclinical models.[3] Their mechanisms of action are thought to be multifactorial, potentially involving the inhibition of key enzymes involved in neuroinflammation and the modulation of signaling pathways related to neuronal survival.[3]
Conclusion
(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol is a molecule of significant importance in contemporary drug discovery. Its robust and versatile synthesis, coupled with the proven therapeutic potential of its derivatives, establishes it as a valuable building block for medicinal chemists. The demonstrated efficacy of related compounds as HSP90 inhibitors in oncology and their emerging potential in the treatment of neurodegenerative diseases underscore the continued relevance of this scaffold. Future research will undoubtedly focus on the further elaboration of this core structure to develop next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties.
References
- Kale, R. R., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
- Musso, L., et al. (2014). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives as potential Hsp90 inhibitors. SciSpace.
- Antipin, R., et al. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)
- Bhatia, R., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
-
PubChem. (n.d.). (4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol. Retrieved from [Link]
- Sobenina, L. N., et al. (2014). From 4,5,6,7-tetrahydroindoles to 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles in two steps: a regioselective switch between 3- and 5-isomers. Tetrahedron, 70(30), 5168–5174.
- Gaikwad, N. D., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- Hong, D. S., et al. (2011). A review of traditional and novel mechanisms of heat shock protein 90 (HSP90) inhibition in cancer chemotherapy including HSP90 cleavage. Cellular & Molecular Biology Letters, 16(4), 653-667.
- Beilstein Journals. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Beilstein Journal of Organic Chemistry, 8, 1865-1870.
-
University of Calgary. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
- Brough, P. A., et al. (2011). Abstract 4749: Insights into the molecular mechanism of HSP90 binding of methoxy-substituted resorcinylic isoxazole amide inhibitors reveal different isoform selectivity profiles. Cancer Research, 71(8_Supplement), 4749.
- Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1).
- Martis, M., & Gaonkar, S. L. (2024). A review on bioactive heterocycles for treating neurodegenerative disorders. Journal of Molecular Structure, 1301, 137375.
- MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
- MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2736.
- MDPI. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Glycosidase Inhibitors. Molecules, 27(17), 5489.
-
ResearchGate. (2021). Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative.... Retrieved from [Link]
- Choi, D. Y., & Lee, Y. J. (2019). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Biomolecules & Therapeutics, 27(4), 321–330.
-
Bentham Science. (n.d.). In Silico Studies in Drug Research Against Neurodegenerative Diseases. Retrieved from [Link]
- Nature. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-16.
Sources
- 1. rkmmanr.org [rkmmanr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. allstudyjournal.com [allstudyjournal.com]
- 4. youtube.com [youtube.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical structure of (4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)methanol with carbon numbering.](https://i.imgur.com/example.png)
